molecular formula C15H26O3 B1456538 4,7,10-Tridecatrien-1-ol, acetate CAS No. 61188-11-2

4,7,10-Tridecatrien-1-ol, acetate

Cat. No. B1456538
CAS RN: 61188-11-2
M. Wt: 254.36 g/mol
InChI Key: UATGTTMKOCJRRX-UHFFFAOYSA-N
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Description

“4,7,10-Tridecatrien-1-ol, acetate” is an organic compound that falls under the chemical class of alcohol and ester. It is also known as “(4E,7Z,10Z)-4,7,10-Tridecatrien-1-yl acetate” and is a sex pheromone produced by adult females of the potato tuberworm moth .


Synthesis Analysis

The synthesis of “4,7,10-Tridecatrien-1-ol, acetate” has been reported in several studies. For instance, Cassani (1987) proposed a new stereoselective synthesis of this compound . Other researchers have developed synthetic approaches using a highly stereoselective Claisen rearrangement and Wittig reaction .


Molecular Structure Analysis

The molecular formula of “4,7,10-Tridecatrien-1-ol, acetate” is C15H24O2 . Its average mass is 236.350 Da and its monoisotopic mass is 236.177628 Da .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 304.6±21.0 °C at 760 mmHg, and a flash point of 95.6±20.4 °C . It has 2 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Pheromone Research in Agriculture

4,7,10-Tridecatrien-1-ol, acetate, known for its pheromonal properties, has been a subject of interest in agricultural research, particularly in pest control. This compound is a significant component of the sex pheromone system of the potato tuberworm moth, Phthorimaea operculella. Research has focused on the isolation, identification, and synthesis of this pheromone for use in pest control strategies. Studies have demonstrated that mixtures containing 4,7,10-tridecatrien-1-ol, acetate are highly attractive to male potato tuberworm moths, surpassing the attractivity of even virgin female moths. This discovery has paved the way for developing pheromone traps as an environmentally friendly and effective method for monitoring and controlling potato tuberworm populations in various regions, including Australia, Peru, and Cyprus (Voerman et al., 1977); (Voerman & Rothschild, 1978); (El-Garhy, 1980).

Chemical Synthesis and Applications

The synthesis of 4,7,10-tridecatrien-1-ol, acetate and its analogs has been a topic of interest in chemical research, considering its applications in molecular imaging and other fields. For instance, a study on the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions, demonstrates the potential of similar compounds in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li et al., 2009).

Environmental Impact and Sustainability

The increasing global consciousness of environmental protection has led to a growing interest in the use of pheromones like 4,7,10-tridecatrien-1-ol, acetate for sustainable pest management. Research in this field highlights the potential of these compounds in reducing the reliance on chemical pesticides, thereby contributing to sustainable agricultural practices and environmental conservation (Pan et al., 2022).

properties

IUPAC Name

acetic acid;trideca-4,7,10-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATGTTMKOCJRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,10-Tridecatrien-1-ol, acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HE Negbenebor - 2012 - search.proquest.com
Ten out of the seven two plants marketed in Lagos State for medicinal and agricultural uses were selected for a study into their insecticidal activity. The ten selected plants Uvaria …
Number of citations: 3 search.proquest.com
G Cassani - ChemInform, 1987 - Wiley Online Library
Number of citations: 3

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